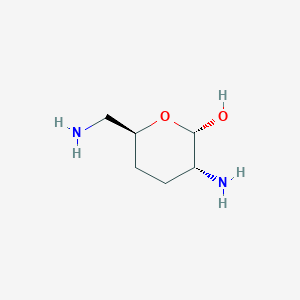
4-Isopropyl-6-methylpyrimidin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-6-methylpyrimidin-2-amine, also known as IMPY, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. IMPY is a heterocyclic compound that consists of a pyrimidine ring with an isopropyl group and a methyl group attached to it.
Scientific Research Applications
4-Isopropyl-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. It has been reported to exhibit antioxidant, anti-inflammatory, and antitumor properties. In medicinal chemistry, 4-Isopropyl-6-methylpyrimidin-2-amine has been used as a scaffold for the development of new drugs targeting various diseases, such as Alzheimer's disease, cancer, and HIV. In biochemistry, 4-Isopropyl-6-methylpyrimidin-2-amine has been used as a probe for the detection of metal ions and as a ligand for the development of metal-based catalysts. In neuroscience, 4-Isopropyl-6-methylpyrimidin-2-amine has been used as a tool for the study of the adenosine A2A receptor, which is involved in several neurological disorders, such as Parkinson's disease and Huntington's disease.
Mechanism Of Action
The mechanism of action of 4-Isopropyl-6-methylpyrimidin-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-Isopropyl-6-methylpyrimidin-2-amine has been reported to interact with several proteins, including adenosine receptors, metal ions, and enzymes. It has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which are implicated in various diseases. 4-Isopropyl-6-methylpyrimidin-2-amine has also been reported to activate the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release and neuronal activity.
Biochemical And Physiological Effects
4-Isopropyl-6-methylpyrimidin-2-amine has been reported to exhibit several biochemical and physiological effects in cells and organisms. It has been shown to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. 4-Isopropyl-6-methylpyrimidin-2-amine has also been reported to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 4-Isopropyl-6-methylpyrimidin-2-amine has been shown to activate the adenosine A2A receptor, which can modulate neurotransmitter release and neuronal activity.
Advantages And Limitations For Lab Experiments
One of the advantages of using 4-Isopropyl-6-methylpyrimidin-2-amine in lab experiments is its high purity and stability. 4-Isopropyl-6-methylpyrimidin-2-amine can be easily synthesized and purified, which makes it a suitable compound for various applications. Another advantage is its versatility, as it can be modified to create new compounds with different properties. However, one of the limitations of using 4-Isopropyl-6-methylpyrimidin-2-amine is its limited solubility in water, which can make it difficult to work with in some experiments. In addition, the mechanism of action of 4-Isopropyl-6-methylpyrimidin-2-amine is not fully understood, which can make it challenging to interpret the results of some experiments.
Future Directions
There are several future directions for the study of 4-Isopropyl-6-methylpyrimidin-2-amine. One direction is the development of new drugs based on the 4-Isopropyl-6-methylpyrimidin-2-amine scaffold for the treatment of various diseases. Another direction is the study of the interactions between 4-Isopropyl-6-methylpyrimidin-2-amine and metal ions, which can lead to the development of new metal-based catalysts. In addition, the study of the adenosine A2A receptor and its modulation by 4-Isopropyl-6-methylpyrimidin-2-amine can provide insights into the treatment of neurological disorders. Further research is also needed to elucidate the mechanism of action of 4-Isopropyl-6-methylpyrimidin-2-amine and its effects on cells and organisms.
Conclusion:
In conclusion, 4-Isopropyl-6-methylpyrimidin-2-amine is a pyrimidine derivative that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of 4-Isopropyl-6-methylpyrimidin-2-amine involves the condensation of 2,4-diaminopyrimidine with isopropylmethylketone in the presence of a catalyst. 4-Isopropyl-6-methylpyrimidin-2-amine has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and neuroscience. It has been reported to exhibit antioxidant, anti-inflammatory, and antitumor properties. The mechanism of action of 4-Isopropyl-6-methylpyrimidin-2-amine is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 4-Isopropyl-6-methylpyrimidin-2-amine has several advantages and limitations for lab experiments, and there are several future directions for its study.
Synthesis Methods
The synthesis of 4-Isopropyl-6-methylpyrimidin-2-amine involves the condensation of 2,4-diaminopyrimidine with isopropylmethylketone in the presence of a catalyst. The reaction proceeds under basic conditions and results in the formation of 4-Isopropyl-6-methylpyrimidin-2-amine as a white solid. The purity of the compound can be improved by recrystallization or column chromatography.
properties
IUPAC Name |
4-methyl-6-propan-2-ylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-5(2)7-4-6(3)10-8(9)11-7/h4-5H,1-3H3,(H2,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDXHZVAWEYQAFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Isopropyl-6-methylpyrimidin-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)


![Thieno[3,2-b]pyridin-3-ol](/img/structure/B40298.png)




![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)

